Tetradifon

Description

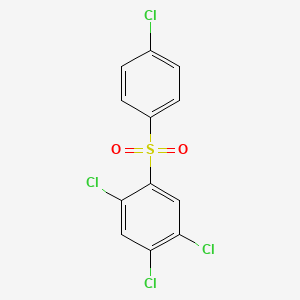

acaricide; ovicide on deciduous fruits, citrus, cotton and other crops; structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(4-chlorophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2S/c13-7-1-3-8(4-2-7)19(17,18)12-6-10(15)9(14)5-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGCXEBRWGEOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021316 | |

| Record name | Tetradifon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] Colorless solid; [ICSC] Technical product: Off-white to slightly yellow solid; [HSDB] White odorless crystalline solid; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | Tetradifon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in acetone 67.3, methanol 3.46, ethyl acetate 67.3, hexane 1.52, dichloromethane 297, xylene 105 (all in g/L, 20 °C), Soluble in aromatic hydrocarbon solvents, dioxan, AT 18 °C: 0.4 G/100 G PETROLEUM ETHER; 7.1 G/100 G ETHYL ACETATE; 10.5 G/100 G METHYL ETHYL KETONE; AND 1.6 G/100 G CARBON TETRACHLORIDE., In water, 7.80X10-2 mg/L @ 20 °C, Sol in water ... at 20 °C, 0.08 mg/l., Solubility in water at 20 °C: none | |

| Record name | TETRADIFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.151 @ 20 °C, Relative density (water = 1): 1.5 | |

| Record name | TETRADIFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.40X10-10 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | TETRADIFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The 2 impurities 2,4,5-trichlorophenyl phenyl sulfone and dichlorophenyl phenyl sulfone were isolated from /technical grade/ tetradifon by GLC. They were identified by comparison for their mass spectra and retention times with those of synthesized samples. The impurities have identical mass no (m/e= 320) and very similar mass spectra and GLC retention times to those of 2,3,7,8-tetrachlorodibenzodioxin, a likely toxic impurity of tetradifon. This similarity can be a reason of substantial errors in the GLC determination or mass fragmentation of this toxic impurity. | |

| Record name | TETRADIFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from benzene, White, crystalline powder | |

CAS No. |

116-29-0 | |

| Record name | Tetradifon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradifon [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradifon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradifon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADIFON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIP8EA8VTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRADIFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146.5 - 147.5 °C, MELTING POINT: 144 °C /Technical product/, 148-149 °C | |

| Record name | TETRADIFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRADIFON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0747 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetradifon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradifon is a non-systemic organochlorine acaricide with pronounced ovicidal and larvicidal properties. Its primary mechanism of action involves the disruption of cellular energy metabolism through the inhibition of mitochondrial ATP synthase. This guide provides a detailed examination of the biochemical pathways affected by this compound, its molecular target, and the experimental methodologies used to elucidate its mode of action. Quantitative toxicological data are presented, and key signaling pathways and experimental workflows are visualized to offer a comprehensive technical overview for research and development professionals.

Introduction

This compound, chemically known as 4-chlorophenyl 2,4,5-trichlorophenyl sulfone, is a miticide that has been utilized for the control of a wide range of phytophagous mites on various agricultural and ornamental crops.[1] Unlike many neurotoxic acaricides, this compound's efficacy stems from its ability to interfere with a fundamental process in cellular bioenergetics: oxidative phosphorylation. This unique mechanism of action makes it a subject of interest for understanding mitochondrial function and for the development of novel pesticides. This document serves as a technical guide to the core mechanism of action of this compound.

Primary Mechanism of Action: Inhibition of Oxidative Phosphorylation

The core toxicological effect of this compound is the inhibition of oxidative phosphorylation, the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP).[1] Specifically, this compound is an inhibitor of mitochondrial ATP synthase (also known as Complex V), the enzyme responsible for the final step of ATP synthesis.[1]

Molecular Target: Oligomycin Sensitivity Conferring Protein (OSCP)

This compound exerts its inhibitory effect on ATP synthase by targeting the Oligomycin Sensitivity Conferring Protein (OSCP). The OSCP is a critical subunit of the FOF1 ATP synthase complex. Located at the top of the catalytic F1 sector, it forms a crucial link between the F1 and Fo domains, ensuring the structural and functional coupling of proton translocation through the Fo domain to ATP synthesis in the F1 domain.

By binding to the OSCP, this compound disrupts this coupling, effectively stalling the rotary mechanism of the ATP synthase and halting the production of ATP. This leads to a depletion of cellular energy, ultimately resulting in the death of the organism. The action of this compound is described as "oligomycin-like," although oligomycin itself binds to the Fo subunits of the ATP synthase, not the OSCP.

Signaling Pathway of this compound's Action

The following diagram illustrates the process of oxidative phosphorylation and the specific point of inhibition by this compound.

Caption: Inhibition of ATP synthase by this compound.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and toxicity of this compound.

Table 1: Biochemical Efficacy of this compound

| Parameter | Value | Organism/System | Reference |

| IC50 (Inhibition of ADP-stimulated respiration) | 4.5-27 nmol/mg mitochondrial protein | Rat liver mitochondria | [Not specified] |

| IC50 (Inhibition of DNP and Mg2+-stimulated ATPase) | 4.5-27 nmol/mg mitochondrial protein | Rat liver mitochondria | [Not specified] |

Table 2: Toxicological Data for this compound

| Parameter | Species | Value | Exposure Route | Reference |

| LD50 | Rat | >14,700 mg/kg | Oral | [Not specified] |

| LD50 | Rabbit | >10,000 mg/kg | Dermal | [Not specified] |

| LC50 (4h) | Rat | >3 mg/L | Inhalation | [Not specified] |

Table 3: Efficacy of this compound against Tetranychus arabicus

| Life Stage | Concentration | Mortality (%) | Effect | Reference |

| Eggs (from treated females) | 80 ppm | - | Hatchability reduced to 13.5% (Control: 93.4%) | [2] |

| Larvae (newly hatched) | 80 ppm | 80.95 | 100% mortality in the subsequent quiescent stage | [2] |

| Larvae (from treated female eggs) | 160 ppm | 100 | Failure to emerge from the first quiescent stage | |

| Protonymphs (newly hatched) | 160 ppm | 100 | Failure to reach the adult stage |

Experimental Protocols

The mechanism of action of this compound and its efficacy are determined through a series of biochemical and toxicological assays. The following are detailed methodologies representative of the key experiments.

Protocol for Determining the Effect on Mitochondrial Respiration

This protocol is a standard method for assessing the impact of a compound on mitochondrial oxygen consumption.

-

Isolation of Mitochondria:

-

Homogenize fresh tissue (e.g., rat liver) in a chilled isolation buffer (e.g., containing sucrose, mannitol, and EDTA).

-

Centrifuge the homogenate at low speed to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the mitochondria.

-

Wash the mitochondrial pellet with the isolation buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

-

-

Measurement of Oxygen Consumption:

-

Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen concentration in a sealed, temperature-controlled chamber.

-

Add a known amount of the mitochondrial suspension to the chamber containing the assay buffer and a respiratory substrate (e.g., succinate or a combination of pyruvate and malate).

-

Record the basal rate of oxygen consumption (State 2 respiration).

-

Add a known amount of ADP to initiate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

-

Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.

-

To test the effect of this compound, add various concentrations of the compound (dissolved in a suitable solvent like DMSO) to the chamber before the addition of ADP and measure the inhibition of State 3 respiration.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the State 3 respiration rate.

-

Protocol for Determining Acaricidal Efficacy (Leaf Disc Bioassay)

This method is widely used to determine the lethal concentration (LC50) of an acaricide against mites.

-

Preparation of Test Arenas:

-

Excise leaf discs from an unsprayed host plant (e.g., bean or citrus) using a cork borer.

-

Place each leaf disc, abaxial side up, on a layer of moistened cotton or agar in a Petri dish.

-

-

Application of this compound:

-

Prepare a series of dilutions of this compound in water (with a surfactant if necessary).

-

Spray the leaf discs with the different concentrations of the this compound solution or dip them for a set period.

-

A control group is treated with water and surfactant only.

-

Allow the treated leaf discs to air dry.

-

-

Infestation and Incubation:

-

Transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc using a fine brush.

-

Incubate the Petri dishes under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

-

-

Data Collection and Analysis:

-

Assess mite mortality at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform a probit analysis on the corrected mortality data to calculate the LC50 value and its 95% confidence intervals.

-

Protocol for Assessing Ovicidal and Larvicidal Activity

-

Ovicidal Assay:

-

Collect mite eggs of a uniform age (e.g., 0-24 hours old) on leaf discs.

-

Treat the leaf discs with different concentrations of this compound as described in the leaf disc bioassay.

-

Incubate the treated eggs under controlled conditions.

-

Record the number of hatched larvae daily until no more hatching occurs in the control group.

-

Calculate the percentage of egg mortality for each concentration.

-

-

Larvicidal Assay:

-

Synchronize a cohort of mite eggs to obtain newly hatched larvae.

-

Treat leaf discs with different concentrations of this compound.

-

Transfer a known number of newly hatched larvae to the treated leaf discs.

-

Incubate and assess mortality at regular intervals.

-

Calculate the LC50 for the larval stage.

-

Experimental Workflow

The following diagram outlines a general workflow for the investigation of an acaricide's mechanism of action, with a focus on a mitochondrial inhibitor like this compound.

Caption: A general workflow for investigating acaricide mechanism of action.

Conclusion

This compound's mechanism of action is centered on the inhibition of mitochondrial ATP synthase via its interaction with the Oligomycin Sensitivity Conferring Protein. This disruption of cellular energy production leads to its potent acaricidal, particularly ovicidal and larvicidal, effects. The experimental protocols detailed herein provide a framework for the continued study of mitochondrial inhibitors and the development of novel pest control agents. A thorough understanding of this mechanism is crucial for managing resistance and for designing next-generation acaricides with improved safety and efficacy profiles.

References

Tetradifon as a Mitochondrial ATP Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradifon, a potent organochlorine acaricide, exerts its primary toxicological effect through the inhibition of mitochondrial F1Fo-ATP synthase, a critical enzyme complex responsible for cellular energy production. This technical guide provides an in-depth analysis of this compound's role as a mitochondrial ATP synthase inhibitor, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The primary molecular target of this compound is the Oligomycin Sensitivity-Conferring Protein (OSCP), a key subunit of the ATP synthase complex. By binding to OSCP, this compound induces an oligomycin-like effect, disrupting the structural and functional coupling between the F1 and Fo domains of the enzyme. This interference ultimately blocks proton translocation and halts ATP synthesis, leading to cellular energy depletion and oxidative stress. This document consolidates the current understanding of this compound's interaction with mitochondrial ATP synthase and provides researchers with the necessary protocols to investigate this and similar inhibitory compounds.

Introduction

Mitochondrial F1Fo-ATP synthase (also known as Complex V) is a fundamental enzyme in cellular bioenergetics. It utilizes the electrochemical potential generated by the electron transport chain to synthesize adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate (Pi)[1]. Due to its central role in metabolism, ATP synthase is a target for various toxic compounds and a potential target for therapeutic agents[2].

This compound (1,2,4-Trichloro-5-(4-chlorophenyl)sulfonylbenzene) is a non-systemic miticide and insecticide[3][4]. Its mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 12C agent, specifically an inhibitor of mitochondrial ATP synthase[5]. Research has demonstrated that this compound exhibits an "oligomycin-like" activity, a class of inhibitors that target the ATP synthase complex. This guide will delve into the specifics of this inhibitory mechanism.

Mechanism of Action: Targeting the OSCP Subunit

The inhibitory effect of this compound is not on the catalytic sites of the F1 domain but rather on a crucial component of the peripheral stalk, the Oligomycin Sensitivity-Conferring Protein (OSCP) . The OSCP is essential for coupling the proton translocation through the Fo domain with ATP synthesis in the F1 domain. It acts as a stator component, ensuring the structural integrity and functional communication between the two motors of the ATP synthase complex.

By binding to the OSCP, this compound disrupts this vital connection. This disruption prevents the efficient use of the proton motive force, effectively uncoupling proton movement from ATP synthesis. While the exact binding site of this compound on the OSCP has not been elucidated through structural studies like X-ray crystallography or cryo-EM, its functional effect is the inhibition of energy-linked mitochondrial activities. This mechanism is analogous to that of the well-characterized ATP synthase inhibitor, oligomycin, although oligomycin itself binds to the c-subunit of the Fo domain. The OSCP's role is to confer sensitivity to oligomycin's effects, and inhibitors that target OSCP, like this compound, produce a similar functional outcome.

The binding of inhibitors to the OSCP can induce conformational changes that are transmitted down the peripheral stalk, ultimately affecting the function of the proton channel in the Fo domain. This leads to a cessation of both ATP synthesis and ATP hydrolysis by the complex.

Quantitative Analysis of Inhibition

The potency of this compound as an ATP synthase inhibitor has been quantified through in vitro studies using isolated mitochondria. The key parameter for assessing the inhibitory effect is the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Organism/System | Reference(s) |

| IC50 | 4.5 - 27 nmol/mg mitochondrial protein | Rat Liver Mitochondria |

Table 1: Quantitative data on this compound's inhibition of mitochondrial ATP synthase.

This range indicates that this compound is a potent inhibitor, effective at low nanomolar concentrations relative to the mitochondrial protein content. The variation in the IC50 value can be attributed to differences in experimental conditions, such as the specific substrate used to drive respiration and the purity of the mitochondrial preparation.

Experimental Protocols

Characterizing the inhibitory effects of compounds like this compound on mitochondrial ATP synthase requires a series of well-defined experimental protocols. Below are detailed methodologies for key assays.

Isolation of Functional Mitochondria from Rat Liver

This protocol is a prerequisite for most in vitro assays of mitochondrial function.

Materials:

-

Isolation Buffer: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES (pH 7.2), 1 mM EGTA, and 0.5% (w/v) BSA (fatty acid-free).

-

Homogenization Medium: 0.25 M sucrose, 5 mM HEPES buffer, and 1 mM EDTA, pH 7.2.

-

Ice-cold 0.85% NaCl solution.

-

Dounce or shearing-type homogenizer (e.g., Tissue-tearor).

-

Refrigerated centrifuge.

Procedure:

-

Euthanize a 200-225 g rat and immediately excise the liver.

-

Chill the liver in ice-cold 0.85% NaCl.

-

Mince the liver tissue into small pieces (3-5 grams) in a pre-chilled beaker.

-

Wash the minced tissue with isolation buffer to remove blood.

-

Add homogenization medium (approximately 10 mL per gram of tissue) and homogenize on ice. For a shearing-type homogenizer, use short bursts (e.g., 10 seconds) to minimize mitochondrial damage.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 9,400 x g) for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. The pellet can be gently washed by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., respiration buffer without substrates) to a high protein concentration.

-

Determine the protein concentration using a standard method, such as the Bradford or BCA assay.

Measurement of Mitochondrial Respiration (Oxygen Consumption)

This assay directly measures the effect of an inhibitor on oxidative phosphorylation. A Clark-type oxygen electrode is the traditional instrument for this measurement.

Materials:

-

Respiration Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl (pH 7.2), and 5 mM KH2PO4.

-

Substrates (e.g., 5 mM malate and 5 mM glutamate for Complex I-driven respiration).

-

ADP solution (e.g., 100 mM stock).

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Clark-type oxygen electrode system.

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add the isolated mitochondria (e.g., 0.3-0.6 mg/mL) to the chamber.

-

Add the respiratory substrates (e.g., malate and glutamate) to initiate basal respiration (State 2).

-

After a stable rate is achieved, add a known amount of ADP (e.g., 150-200 µM) to stimulate ATP synthesis and induce State 3 respiration. This will be observed as a rapid increase in the rate of oxygen consumption.

-

Once all the ADP has been phosphorylated to ATP, the respiration rate will slow down to State 4.

-

To test the effect of this compound, it can be added before the addition of ADP. Incubate for a short period to allow for interaction with the mitochondria.

-

The inhibition of ADP-stimulated (State 3) respiration is a direct measure of ATP synthase inhibition.

-

The Respiratory Control Ratio (RCR), calculated as the ratio of the State 3 to State 4 respiration rate, is a key indicator of mitochondrial coupling. An effective ATP synthase inhibitor will significantly reduce the RCR.

ATP Hydrolysis (ATPase) Activity Assay

ATP synthase can operate in reverse, hydrolyzing ATP to pump protons. This ATPase activity is also inhibited by this compound. A common method is a spectrophotometric coupled-enzyme assay.

Materials:

-

Assay Buffer: 100 mM Tris (pH 8.0), 4 mM Mg-ATP, 2 mM MgCl2, 50 mM KCl, 0.2 mM EDTA.

-

Coupling System: 0.23 mM NADH, 1 mM phosphoenolpyruvate, pyruvate kinase (e.g., 1.4 units), and lactate dehydrogenase (e.g., 1.4 units).

-

Isolated mitochondria or submitochondrial particles.

-

This compound stock solution.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare the assay mixture containing the assay buffer and the coupling system in a cuvette.

-

Add the mitochondrial preparation (e.g., 25-50 µg protein).

-

To test the inhibitor, add the desired concentration of this compound to the cuvette and incubate.

-

Initiate the reaction by adding Mg-ATP.

-

The hydrolysis of ATP to ADP by ATP synthase is coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase. This results in a decrease in absorbance at 340 nm.

-

Monitor the change in absorbance over time to determine the rate of ATP hydrolysis.

-

The this compound-sensitive ATPase activity is calculated by comparing the rate in the presence and absence of the inhibitor.

Conclusion

This compound is a potent inhibitor of mitochondrial F1Fo-ATP synthase with an oligomycin-like mechanism of action. Its specific targeting of the OSCP subunit disrupts the crucial coupling between proton translocation and ATP synthesis, leading to a profound impact on cellular energy metabolism. The quantitative data available, although limited to a range of IC50 values, confirms its high potency. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the inhibitory effects of this compound and other potential ATP synthase modulators. Future research, particularly high-resolution structural studies of the this compound-OSCP complex, would provide invaluable insights into the precise molecular interactions governing this inhibition and could aid in the design of novel therapeutic agents or more specific pesticides.

References

- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of ATP Synthase as New Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolating mitochondria from liver tissue [ruf.rice.edu]

- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

An In-depth Technical Guide to the Chemical and Physical Properties of Tetradifon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradifon is a non-systemic organochlorine acaricide and ovicide noted for its efficacy against a wide range of phytophagous mites. Its primary mechanism of action involves the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular energy production. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for understanding its environmental fate, transport, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,2,4-trichloro-5-(4-chlorophenyl)sulfonylbenzene | [1][2] |

| CAS Number | 116-29-0 | [1][2] |

| Chemical Formula | C₁₂H₆Cl₄O₂S | [1] |

| Molecular Weight | 356.05 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 146.5-147.5 °C | |

| Boiling Point | 484.0 ± 45.0 °C (Predicted) | |

| Vapor Pressure | 3.199 × 10⁻⁸ Pa (at 20 °C) | |

| Water Solubility | 0.05 mg/L (at 10 °C) | |

| Solubility in Organic Solvents (at 20 °C) | - Acetone: 82 g/L - Chloroform: 255 g/L - Xylene: 115 g/L - Methanol: 10 g/L | |

| Octanol-Water Partition Coefficient (log Kow) | 4.61 | |

| Density | 1.563 g/cm³ (estimate) | |

| Stability | Stable to heat, UV light, and hydrolysis in acidic and alkaline conditions. |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed protocols based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state.

Apparatus:

-

Capillary tube melting point apparatus

-

Thermometer with appropriate range and accuracy

-

Sample pulverizer

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded to define the melting range.

Boiling Point Determination (OECD Guideline 103)

Principle: This method determines the temperature at which the vapor pressure of a liquid equals the atmospheric pressure. For substances with high boiling points like this compound, this is often a predicted value due to decomposition at elevated temperatures.

Apparatus:

-

Ebulliometer or dynamic vapor pressure apparatus

-

Thermometer or thermocouple

-

Pressure measurement device

Procedure (Dynamic Method):

-

A sample of this compound is placed in the apparatus.

-

The pressure in the system is reduced to a desired level.

-

The sample is heated, and the temperature at which it boils under the reduced pressure is recorded.

-

This process is repeated at several different pressures.

-

The boiling points at different pressures are then extrapolated to determine the normal boiling point at standard atmospheric pressure (101.325 kPa).

Vapor Pressure Determination (OECD Guideline 104)

Principle: This method measures the pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase.

Apparatus:

-

Gas saturation apparatus or effusion method apparatus

-

Thermostatically controlled chamber

-

Analytical balance

-

Gas flow meter

Procedure (Gas Saturation Method):

-

A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of this compound maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of vaporized substance is determined by trapping it and measuring its mass or by measuring the weight loss of the sample.

-

The vapor pressure is calculated from the mass of the substance transported and the volume of the gas passed through.

Water Solubility Determination (OECD Guideline 105)

Principle: This method determines the saturation concentration of a substance in water at a given temperature.

Apparatus:

-

Flask with a stirrer

-

Constant temperature water bath

-

Centrifuge or filtration system

-

Analytical instrument for quantification (e.g., HPLC, GC)

Procedure (Flask Method):

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.

Octanol-Water Partition Coefficient (Kow) Determination (OECD Guideline 107)

Principle: This method determines the ratio of the concentration of a substance in n-octanol and water at equilibrium, providing a measure of its lipophilicity.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, GC)

Procedure (Shake Flask Method):

-

A solution of this compound in either water-saturated n-octanol or n-octanol-saturated water is prepared.

-

This solution is placed in a separatory funnel with the other phase (n-octanol-saturated water or water-saturated n-octanol, respectively).

-

The funnel is shaken until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logarithm of this value (log Kow) is commonly reported.

Mechanism of Action and Signaling Pathway

This compound's primary mode of action is the inhibition of mitochondrial oxidative phosphorylation. It specifically targets the F1Fo-ATP synthase, also known as Complex V of the electron transport chain. This inhibition is achieved through its interaction with the Oligomycin Sensitivity Conferring Protein (OSCP), a subunit of the F1Fo-ATP synthase.

The following diagrams illustrate the overall pathway of oxidative phosphorylation and the conceptual mechanism of this compound's inhibitory action.

Figure 1: Overview of the Oxidative Phosphorylation Pathway and Inhibition by this compound.

Figure 2: Conceptual Model of this compound's Inhibition of F1Fo-ATP Synthase.

Conclusion

This technical guide has provided a detailed summary of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The visualization of its mechanism of action highlights its role as a potent inhibitor of mitochondrial ATP synthase through its interaction with the OSCP subunit. This comprehensive information serves as a foundational resource for researchers and professionals engaged in the study and development of compounds targeting cellular energy metabolism. Further research into the precise molecular interactions between this compound and the ATP synthase complex could provide valuable insights for the design of novel therapeutic agents.

References

Toxicological Profile of Tetradifon in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Tetradifon in various laboratory animal species. The information is compiled from a range of studies, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of key biological processes and experimental designs.

Executive Summary

This compound is an organochlorine acaricide that has been subject to toxicological evaluation in several laboratory animal species. Its primary mechanism of action involves the inhibition of mitochondrial ATP synthase, leading to disruption of oxidative phosphorylation. The acute oral toxicity of this compound is generally low. Subchronic and chronic exposure studies have identified the liver and thyroid as potential target organs. While some studies have suggested a potential for estrogen-like activity, the available data on its genotoxicity are conflicting. Developmental toxicity studies have been conducted, and its carcinogenic potential has been investigated in rodents. This guide provides a detailed summary of these findings to support further research and risk assessment.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several species, primarily through oral and dermal routes of exposure. The compound exhibits low acute oral toxicity.

Table 1: Acute Toxicity of this compound

| Species | Strain | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat | Wistar | Male & Female | Oral | > 14,700 | WHO (1986) |

| Mouse | Not specified | Not specified | Oral | > 10,000 | WHO (1986) |

| Rabbit | Not specified | Not specified | Oral | > 10,000 | WHO (1986) |

| Dog | Beagle | Male & Female | Oral | > 2,000 | WHO (1986) |

| Rabbit | Not specified | Not specified | Dermal | > 10,000 | WHO (1986) |

Experimental Protocols: Acute Oral Toxicity (LD50)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Test Guideline: Based on principles similar to OECD Test Guideline 401.

Animals: Young adult rats (e.g., Wistar strain), mice, rabbits, and dogs of both sexes. Animals are fasted prior to dosing.

Procedure:

-

A single dose of this compound, suspended in a suitable vehicle (e.g., corn oil), is administered by gavage to the animals.

-

Multiple dose levels are used with a specified number of animals per group.

-

A control group receives the vehicle only.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded at the beginning and end of the observation period.

-

A gross necropsy is performed on all animals at the end of the study.

-

The LD50 is calculated using a recognized statistical method.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies have been conducted to evaluate the effects of this compound following subchronic and chronic exposure. These studies have identified the liver as a primary target organ.

Table 2: Subchronic and Chronic Oral Toxicity of this compound

| Species | Strain | Duration | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Rat | Wistar | 90 days | 0, 100, 300, 1000 | 300 | Increased liver weight, centrilobular hypertrophy of hepatocytes. | WHO (1986) |

| Dog | Beagle | 1 year | 0, 10, 50, 250 | 10 | Increased liver weight, induction of hepatic microsomal enzymes. | WHO (1986) |

| Rat | Wistar | 2 years | 0, 100, 300, 1000 (in diet) | 300 (equivalent to 15 mg/kg bw/day) | Increased liver weight, hepatocellular hypertrophy. No evidence of carcinogenicity. | WHO (1986) |

| Mouse | Not specified | 2 years | 0, 15, 45, 135 (in diet) | Not established | Increased liver weight. No evidence of carcinogenicity. | WHO (1986) |

Experimental Protocols: 90-Day Oral Toxicity Study in Rodents

Objective: To determine the toxicity of this compound following repeated oral administration for 90 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Test Guideline: Based on principles similar to OECD Test Guideline 408.

Animals: Young adult rats (e.g., Wistar strain), typically 10-20 animals per sex per group.

Procedure:

-

This compound is administered daily by gavage or in the diet for 90 consecutive days.

-

At least three dose levels and a concurrent control group are used.

-

Clinical observations are made daily.

-

Body weight and food consumption are measured weekly.

-

Hematology and clinical chemistry parameters are evaluated at the end of the study.

-

A comprehensive gross necropsy is performed on all animals.

-

Organ weights are recorded.

-

Histopathological examination of major organs and tissues is conducted.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. Based on the available data, this compound has not been shown to be carcinogenic in these species.

Table 3: Carcinogenicity of this compound

| Species | Strain | Duration | Dose Levels (in diet) | Key Findings | Reference |

| Rat | Wistar | 2 years | 0, 100, 300, 1000 ppm | No treatment-related increase in tumor incidence. | WHO (1986) |

| Mouse | Not specified | 2 years | 0, 15, 45, 135 ppm | No treatment-related increase in tumor incidence. | WHO (1986) |

Experimental Protocols: Carcinogenicity Study in Rodents

Objective: To assess the carcinogenic potential of this compound following long-term dietary exposure.

Test Guideline: Based on principles similar to OECD Test Guideline 451.

Animals: Rats (e.g., Wistar strain) and mice, typically 50 animals per sex per group.

Procedure:

-

This compound is administered in the diet for a major portion of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

At least three dose levels and a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering lifespan.

-

Animals are observed daily for clinical signs of toxicity and tumor development.

-

Body weight and food consumption are recorded regularly.

-

A complete gross necropsy is performed on all animals.

-

All tissues are examined microscopically for evidence of neoplasia.

Genotoxicity

The genotoxicity of this compound has been evaluated in a number of in vitro and in vivo assays with conflicting results. Some studies suggest a lack of direct mutagenic activity, while others indicate a potential for indirect genotoxicity through the induction of oxidative stress.[1]

Table 4: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | With and without S9 | Negative | WHO (1986) |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Equivocal | WHO (1986) |

| Sister Chromatid Exchange | Rat bone marrow in vivo | N/A | Negative[1] | Badraoui et al. (2007)[1] |

| Chromosomal Aberration | Rat bone marrow in vivo | N/A | Negative[1] | Badraoui et al. (2007)[1] |

| Micronucleus Test | Mouse bone marrow in vivo | N/A | Negative | WHO (1986) |

Experimental Protocols: In Vivo Mammalian Erythrocyte Micronucleus Test

Objective: To determine if this compound induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts of mice.

Test Guideline: Based on principles similar to OECD Test Guideline 474.

Animals: Young adult mice, typically 5 animals per sex per group.

Procedure:

-

Animals are treated with this compound, usually by oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.

-

Bone marrow is sampled at appropriate time intervals after treatment (e.g., 24 and 48 hours).

-

Bone marrow smears are prepared and stained.

-

The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs (e.g., 2000 per animal).

-

The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats. The available data suggest that this compound is not a primary reproductive or developmental toxicant at dose levels that do not cause maternal toxicity.

Table 5: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Strain | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings | Reference | |---|---|---|---|---|---| | Three-Generation Reproduction | Rat | Not specified | 0, 100, 1000 (in diet) | 1000 (equivalent to 50 mg/kg bw/day) | No adverse effects on fertility, gestation, or pup viability. | WHO (1986) | | Teratogenicity | Rat | Not specified | 0, 125, 250, 500 | Maternal: 250; Developmental: 500 | No teratogenic effects observed. Reduced fetal weight at maternally toxic dose. | WHO (1986) | | Teratogenicity | Rabbit | New Zealand White | 0, 125, 250, 500 | Maternal: 250; Developmental: 500 | No teratogenic effects observed. | WHO (1986) |

Experimental Protocols: Two-Generation Reproduction Toxicity Study

Objective: To assess the effects of this compound on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, and lactation, and on the growth and development of the offspring.

Test Guideline: Based on principles similar to OECD Test Guideline 416.

Animals: Rats, with a sufficient number of animals to produce approximately 20 litters per group.

Procedure:

-

Parental (F0) animals are administered this compound in the diet, starting at least 10 weeks before mating.

-

F0 animals are mated to produce the F1 generation. Dosing continues through gestation and lactation.

-

Selected F1 offspring are chosen to become the parents of the F2 generation and are administered this compound in the same manner.

-

Reproductive parameters (e.g., fertility index, gestation length, litter size, pup survival) are evaluated for both generations.

-

Offspring are examined for clinical signs, body weight, and developmental landmarks.

-

A complete necropsy and histopathological examination of reproductive organs are performed on parental animals and selected offspring.

Mechanism of Action and Toxicokinetics

The primary mechanism of toxicity for this compound is the inhibition of mitochondrial oxidative phosphorylation. It acts as an inhibitor of the mitochondrial oligomycin sensitivity conferring protein (OSCP), which is a component of ATP synthase. This leads to a disruption of cellular energy production.

There is limited publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in laboratory animals. As an organochlorine compound, it is expected to be lipophilic and may have the potential for bioaccumulation. Further studies are needed to fully characterize its toxicokinetic profile.

Some studies have suggested that this compound may have estrogen-like activity and can induce hepatic microsomal enzymes, which could potentially affect the metabolism of other compounds and thyroid hormone homeostasis.

Visualizations

Caption: Mechanism of action of this compound.

Caption: General workflow for genotoxicity testing.

Caption: Potential disruption of the HPT axis by this compound.

References

Tetradifon's Impact on Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of the acaricide tetradifon on mitochondrial oxidative phosphorylation. This compound is a potent inhibitor of mitochondrial ATP synthase (Complex V), exhibiting an oligomycin-like mechanism of action. This document consolidates quantitative data on its inhibitory effects, details key experimental protocols for assessing its impact on mitochondrial function, and illustrates the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers investigating mitochondrial bioenergetics, toxicology, and the development of novel therapeutic agents.

Mechanism of Action

This compound's primary mode of action is the inhibition of oxidative phosphorylation.[1] Specifically, it targets the mitochondrial F1Fo-ATP synthase (Complex V), the terminal enzyme complex of the electron transport chain responsible for ATP synthesis.[2] Its inhibitory action is characterized as "oligomycin-like," suggesting it blocks the proton translocation through the Fo subunit of the ATP synthase, thereby disrupting the coupling of the proton motive force to ATP synthesis.[3][4] Evidence points to the oligomycin sensitivity-conferring protein (OSCP) as a key component of this compound's binding site, which is crucial for the functional integrity of the ATP synthase complex.[5] This inhibition leads to a decrease in ATP production, an increase in the mitochondrial membrane potential, and can subsequently induce oxidative stress.

Quantitative Data on Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of this compound on mitochondrial activities.

Table 1: Inhibition of Mitochondrial Respiration and ATPase Activity by this compound

| Parameter | Organism/Tissue | IC50 | Reference |

| ADP-stimulated Respiration | Rat Liver Mitochondria | 4.5-27 nmol/mg mitochondrial protein | |

| Mg2+-stimulated ATPase | Rat Liver Mitochondria | 4.5-27 nmol/mg mitochondrial protein |

Note: The IC50 value is presented as a range, reflecting potential variations in experimental conditions and mitochondrial preparations.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on oxidative phosphorylation.

Isolation of Rat Liver Mitochondria

This protocol is adapted from standard procedures for isolating functional mitochondria.

Materials:

-

Rat liver

-

Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA

-

Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4)

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

Procedure:

-

Euthanize a rat according to approved animal welfare protocols and quickly excise the liver.

-

Place the liver in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

-

Homogenize the minced liver in fresh, ice-cold Isolation Buffer I using a loose-fitting Glass-Teflon homogenizer with a few gentle strokes.

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay.

Measurement of Mitochondrial Respiration

This protocol utilizes high-resolution respirometry (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.

Materials:

-

Isolated mitochondria

-

Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

-

Substrates: Pyruvate, Malate, Glutamate, Succinate

-

ADP

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (Complex V inhibitor)

Procedure:

-

Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

-

Add Respiration Buffer to the chambers and allow the temperature to equilibrate (e.g., 37°C).

-

Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.

-

To assess Complex I-linked respiration, add pyruvate and malate (or glutamate and malate).

-

Record the basal respiration rate (State 2).

-

Add a saturating concentration of ADP to stimulate ATP synthesis and measure State 3 respiration.

-

Titrate this compound into the chamber and record the inhibition of State 3 respiration.

-

To assess Complex II-linked respiration, add succinate in the presence of rotenone (to inhibit Complex I).

-

Repeat the ADP stimulation and this compound titration.

-

Use oligomycin as a positive control for ATP synthase inhibition.

-

Use antimycin A to inhibit the respiratory chain and determine non-mitochondrial oxygen consumption.

Measurement of ATP Synthesis

This protocol uses a luciferase-based assay to quantify ATP production.

Materials:

-

Isolated mitochondria

-

ATP synthesis buffer (containing substrates like pyruvate and malate, and ADP)

-

Luciferin-luciferase ATP assay kit

-

Luminometer

-

This compound

Procedure:

-

Prepare a reaction mixture containing ATP synthesis buffer and isolated mitochondria.

-

Add this compound at various concentrations to different reaction tubes. Include a vehicle control.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a perchloric acid solution followed by neutralization).

-

Add the luciferin-luciferase reagent to the samples.

-

Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Generate a standard curve with known ATP concentrations to quantify the ATP produced in the samples.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol employs a fluorescent probe to detect mitochondrial ROS production.

Materials:

-

Isolated mitochondria

-

Respiration buffer

-

Substrates (e.g., succinate in the presence of rotenone to stimulate ROS production from Complex III)

-

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS probe

-

Fluorometer or fluorescence microscope

-

This compound

Procedure:

-

Incubate isolated mitochondria in respiration buffer with the chosen substrates.

-

Add this compound at the desired concentration.

-

Load the mitochondria with H2DCFDA. The probe is deacetylated by mitochondrial esterases to H2DCF, which is then oxidized by ROS to the fluorescent DCF.

-

Measure the increase in fluorescence over time using a fluorometer or visualize ROS production in individual mitochondria using fluorescence microscopy.

-

Use a known ROS scavenger (e.g., N-acetylcysteine) as a negative control and a known ROS inducer (e.g., antimycin A) as a positive control.

Signaling Pathways and Logical Relationships

The inhibition of ATP synthase by this compound initiates a cascade of events within the mitochondrion and the cell. The following diagrams illustrate these relationships.

Conclusion

This compound is a specific and potent inhibitor of mitochondrial ATP synthase, acting through an oligomycin-like mechanism. Its disruption of oxidative phosphorylation leads to decreased ATP synthesis and the induction of oxidative stress. The experimental protocols and data presented in this guide provide a framework for the detailed investigation of this compound's mitochondrial toxicity and can be adapted for the study of other potential mitochondrial inhibitors. A thorough understanding of these mechanisms is essential for assessing the toxicological risks associated with this compound exposure and for the broader field of mitochondrial research and drug development.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: an oligomycin-like inhibitor of energy-linked activities of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Ovicidal Activity of Tetradifon

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the ovicidal properties of Tetradifon, an organochlorine acaricide. It details the biochemical mechanism of action, summarizes quantitative efficacy data, and outlines standard experimental protocols for assessing its activity against mite eggs.

Mechanism of Ovicidal Action

This compound is a non-systemic acaricide primarily valued for its potent ovicidal and larvicidal effects.[1] Its mode of action is highly specific, targeting the fundamental energy production process within the mitochondria of the developing mite embryo.

The core mechanism is the inhibition of mitochondrial ATP synthase (also known as Complex V) in the oxidative phosphorylation pathway.[1][2][3] this compound exhibits an "oligomycin-like" activity, binding to the F0 subunit of the ATP synthase complex.[2] This binding event physically blocks the proton channel, preventing the flow of protons back into the mitochondrial matrix. The disruption of this proton motive force halts the synthesis of adenosine triphosphate (ATP), the primary energy currency essential for all cellular processes.

For a developing embryo within an egg, which has extremely high energy demands for cell division, differentiation, and growth, the cessation of ATP production is catastrophic. This energy depletion leads to a complete arrest of embryonic development, ultimately resulting in the egg's failure to hatch. Studies have also observed that this compound can prolong the incubation period of eggs that do manage to hatch at lower concentrations and cause the subsequent death of the emerged larvae, indicating a persistent disruption of metabolic processes.

References

Tetradifon's Impact on Mite Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradifon is a non-systemic organochlorine acaricide with pronounced ovicidal and larvicidal activity against a wide range of mite species. Its primary mode of action is the disruption of cellular energy metabolism through the inhibition of mitochondrial ATP synthase. This technical guide provides an in-depth analysis of the core mechanisms by which this compound impacts mite energy metabolism, supported by available quantitative data, detailed experimental methodologies, and visual representations of the affected pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in acarology, toxicology, and pesticide development.

Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound's acaricidal properties stem from its ability to interfere with the final stage of cellular respiration, oxidative phosphorylation, which is the primary source of adenosine triphosphate (ATP) in aerobic organisms. The key molecular target of this compound is the mitochondrial F1Fo-ATP synthase, a multi-subunit enzyme complex responsible for synthesizing ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi), utilizing the electrochemical gradient generated by the electron transport chain.

Specifically, this compound acts as an inhibitor of the F1Fo-ATP synthase, exhibiting an "oligomycin-like" activity[1][2]. It is understood to bind to the oligomycin sensitivity-conferring protein (OSCP) subunit of the ATP synthase complex[1]. This binding event disrupts the proton translocation through the Fo subunit, which is essential for the rotational catalysis of the F1 subunit that drives ATP synthesis[3][4]. The inhibition of ATP synthase leads to a cascade of metabolic consequences, including:

-

Decreased ATP Production: The most direct effect is a significant reduction in the cellular ATP pool.

-

Inhibition of ADP-stimulated Respiration: The tight coupling between electron transport and ATP synthesis means that when ATP synthase is blocked, the flow of electrons through the electron transport chain is also inhibited, leading to a decrease in oxygen consumption.

-

Disruption of Cellular Energy-Dependent Processes: The lack of sufficient ATP impairs numerous vital cellular functions, including growth, development, and reproduction, ultimately leading to the death of the mite, particularly in energy-demanding life stages such as eggs and larvae.

Quantitative Data on this compound's Effects

Table 1: Effect of this compound on the Development of Tetranychus arabicus

| Developmental Stage | Treatment | Duration (days) | Mortality (%) |

| Eggs (24h-old) | Control | 4.06 ± 0.91 | 6.60 |

| 80 ppm this compound | 6.33 ± 0.49 | 86.50 | |

| 160 ppm this compound | - | 100 | |

| Newly Hatched Larvae | Control | 1.28 ± 0.25 | 0.00 |

| 80 ppm this compound | 2.81 ± 0.70 | 100 | |

| 160 ppm this compound | - | 100 | |

| Protonymph | Control | 1.22 ± 0.25 | 0.00 |

| 80 ppm this compound | 1.93 ± 0.65 | 100 | |

| 160 ppm this compound | - | 100 | |

| Deutonymph | Control | 0.96 ± 0.14 | 0.00 |

| 80 ppm this compound | 2.60 ± 0.42 | 54.29 | |

| 160 ppm this compound | - | 100 |

Table 2: Effect of this compound on the Fecundity of Tetranychus arabicus Adult Females

| Treatment | Longevity (days) | Fecundity (eggs/female) | Hatchability (%) |

| Control | 12.50 ± 1.50 | 45.60 ± 5.80 | 93.40 |

| 80 ppm this compound | 7.80 ± 1.20 | 18.20 ± 3.50 | 13.50 |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the impact of this compound on mite energy metabolism. These are based on standard methodologies in toxicology and biochemistry and should be optimized for specific mite species and laboratory conditions.

Mite Rearing and Treatment

-

Mite Colony Maintenance: Establish and maintain a healthy, age-synchronized colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or strawberry leaves) under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).

-

Acaricide Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or ethanol) and then make serial dilutions in water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations.

-

Leaf Disc Bioassay:

-

Excise leaf discs (e.g., 2 cm diameter) from the host plant.

-

Dip the leaf discs in the respective this compound solutions for a standardized time (e.g., 10 seconds).

-

Allow the leaf discs to air dry.

-

Place the treated leaf discs, adaxial side down, on a layer of moistened cotton or agar in a petri dish.

-

Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

-

Seal the petri dishes with a ventilated lid and incubate under controlled conditions.

-

Assess mortality at specified time points (e.g., 24, 48, and 72 hours).

-

Isolation of Mite Mitochondria

-

Mite Homogenization:

-

Collect a sufficient quantity of mites (treated and control groups) and flash-freeze them in liquid nitrogen.

-

Homogenize the frozen mites in a pre-chilled isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA) using a Dounce homogenizer or a similar apparatus.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays.

-

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Measurement of Mitochondrial Respiration

-

Oxygen Consumption Assay:

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

-

Add a standardized amount of isolated mitochondria to the respiration medium in the instrument chamber.

-

Sequentially add substrates and inhibitors to measure different respiratory states:

-

State 2 Respiration: Add a substrate for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone).

-

State 3 Respiration: Add ADP to stimulate ATP synthesis.

-

State 4 Respiration: Observe the respiration rate after the added ADP has been phosphorylated to ATP.

-

Inhibition: Add this compound at various concentrations to measure its inhibitory effect on State 3 respiration. Oligomycin can be used as a positive control for ATP synthase inhibition.

-

Uncoupled Respiration: Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport chain.

-

-

ATP Synthesis Assay

-

Luciferase-Based Assay:

-

Use a commercial ATP bioluminescence assay kit.

-

Incubate isolated mitochondria with substrates (e.g., pyruvate, malate, and ADP) in the presence and absence of this compound for a defined period.

-

Stop the reaction and extract the ATP.

-

Add the luciferase-luciferin reagent to the extracted ATP and measure the resulting luminescence using a luminometer.

-

Calculate the rate of ATP synthesis and the percentage of inhibition by this compound.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound's inhibition of mitochondrial ATP synthase.

Experimental Workflow Diagram

Caption: Generalized experimental workflow for studying this compound's effects.

Conclusion

This compound is a potent acaricide that exerts its toxic effects by targeting a fundamental process in mite physiology: energy metabolism. Its specific inhibition of mitochondrial F1Fo-ATP synthase leads to a severe depletion of cellular ATP, resulting in the disruption of vital functions and ultimately, mite mortality. The data presented in this guide, while highlighting the significant impact on mite development and reproduction, also underscore the need for further research to quantify the direct biochemical effects on mite mitochondria. The detailed experimental protocols and visual models provided herein offer a framework for future investigations into the precise molecular interactions and for the development of novel acaricides targeting mite energy metabolism.

References

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Tetradifon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradifon is a potent organochlorine acaricide and insecticide. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis. The primary synthetic route involves a Friedel-Crafts reaction between 2,4,5-trichlorobenzenesulfonyl chloride and chlorobenzene. This document outlines the experimental protocols for the synthesis of the key precursor and the final product, supported by quantitative data and a visual representation of the synthetic pathway.

Chemical Structure of this compound

This compound, with the chemical formula C₁₂H₆Cl₄O₂S, is systematically named 1,2,4-trichloro-5-((4-chlorophenyl)sulfonyl)benzene or 4-chlorophenyl 2,4,5-trichlorophenyl sulfone.[1] It is a diphenyl sulfone derivative where one phenyl ring is substituted with a chlorine atom at the fourth position, and the other phenyl ring is substituted with chlorine atoms at the second, fourth, and fifth positions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₆Cl₄O₂S |

| Molecular Weight | 356.05 g/mol |

| CAS Number | 116-29-0 |

| Appearance | Colorless to white crystalline solid |

| Melting Point | 148-149 °C |

| Water Solubility | 0.05 mg/L at 20 °C |

| LogP (octanol-water) | 4.6 |

| Data sourced from various chemical databases. |

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a key feature of its structure, contributing to its chemical stability.

Synthesis of this compound